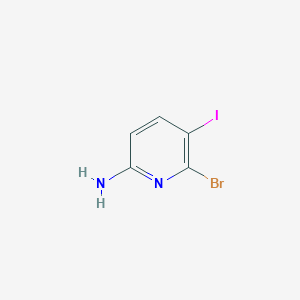

6-Bromo-5-iodopyridin-2-amine

Description

Properties

IUPAC Name |

6-bromo-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTKDQCAHJFFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-iodopyridin-2-amine

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 6-bromo-5-iodopyridin-2-amine, a highly functionalized heterocyclic building block crucial for pharmaceutical research and drug development. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the synthetic strategy, the causality behind experimental choices, and the mechanistic underpinnings of the core transformation. The protocol detailed herein is designed for robust performance and scalability, emphasizing safety, efficiency, and high purity of the final product. It is intended for an audience of professional researchers, chemists, and drug development scientists.

Introduction and Strategic Rationale

Polysubstituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific compound, this compound, offers three distinct points for further chemical modification: the amino group and two different halogen atoms. The differential reactivity of the C-Br and C-I bonds, particularly in metal-catalyzed cross-coupling reactions, makes this molecule a versatile intermediate for constructing complex molecular architectures.[3]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically achieved via a late-stage iodination of a readily available precursor. A retrosynthetic analysis points to 2-amino-6-bromopyridine as the ideal starting material. This approach is strategically sound for several reasons:

-

Precursor Availability: 2-Amino-6-bromopyridine is a commercially available and relatively inexpensive starting material.[4]

-

Reaction Feasibility: The transformation required is an electrophilic aromatic substitution (iodination) on the pyridine ring.

-

Regiocontrol: The directing effects of the substituents on the 2-amino-6-bromopyridine ring provide a strong basis for achieving the desired regioselectivity. The amino group (-NH₂) at the C2 position is a powerful activating group and is ortho, para-directing. The bromine atom at C6 is deactivating but also ortho, para-directing. The activating influence of the amino group dominates, directing the incoming electrophile to the C3 and C5 positions. The C5 position is both electronically favored (para to the amino group) and sterically more accessible than the C3 position, which is sterically hindered by the adjacent bromine atom. This inherent electronic and steric bias allows for a highly regioselective iodination at the C5 position.

Choice of Iodinating Agent

For the iodination step, N-Iodosuccinimide (NIS) is the reagent of choice.[5] Compared to alternatives like molecular iodine (I₂), NIS offers several advantages:

-

Mild Reaction Conditions: NIS is an effective electrophilic iodinating agent that typically does not require harsh conditions or strong activating acids.[6]

-

Ease of Handling: As a stable, crystalline solid, NIS is safer and easier to handle than many other iodinating agents.[5]

-

High Selectivity: NIS is known for its high selectivity in the iodination of electron-rich aromatic and heteroaromatic systems.[6][7]

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions and analytical checks is critical for success.

Materials and Equipment

| Reagent | M.W. | Purity | Supplier |

| 2-Amino-6-bromopyridine | 173.01 g/mol | ≥98% | Sigma-Aldrich[4] |

| N-Iodosuccinimide (NIS) | 224.99 g/mol | ≥98% | Sigma-Aldrich[5] |

| Acetonitrile (CH₃CN) | 41.05 g/mol | Anhydrous, ≥99.8% | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 g/mol | ACS Grade | VWR |

| Ethyl Acetate (EtOAc) | 88.11 g/mol | ACS Grade | VWR |

| Hexanes | N/A | ACS Grade | VWR |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 g/mol | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | ACS Grade | VWR |

| Brine (Saturated NaCl) | N/A | N/A | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | Granular | VWR |

| Silica Gel | N/A | 230-400 mesh | Sorbent Technologies |

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Quantitative Data Summary

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Amino-6-bromopyridine | 173.01 | 5.00 g | 28.9 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.99 | 7.16 g | 31.8 | 1.1 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-bromopyridine (5.00 g, 28.9 mmol).

-

Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all the solid has dissolved.

-

Causality: Anhydrous solvent is crucial to prevent side reactions with NIS, which can be hydrolyzed. An inert atmosphere prevents potential oxidation of the electron-rich aminopyridine.

-

-

Reagent Addition: In one portion, add N-Iodosuccinimide (7.16 g, 31.8 mmol, 1.1 eq.). It is advisable to wrap the flask in aluminum foil to protect it from light.

-

Causality: A slight excess of NIS ensures the complete consumption of the starting material. NIS can be light-sensitive, and excluding light prevents the formation of radical species that could lead to non-selective side reactions.[6]

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed within 2-4 hours. A new, less polar spot corresponding to the product should appear.

-

Reaction Quench: Once the reaction is complete, pour the mixture into a 500 mL beaker containing 150 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the orange/brown color dissipates.

-

Causality: The sodium thiosulfate quenches any unreacted NIS and reduces the iodine byproduct to colorless iodide, simplifying the subsequent work-up and purification.

-

-

Extraction: Transfer the quenched reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) and brine (1 x 100 mL).

-

Causality: The NaHCO₃ wash removes any acidic byproducts, such as succinimide. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 80-90%.

Safety and Hazard Management

All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Iodosuccinimide (NIS): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile (CH₃CN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol from reaction setup to the isolation of the pure product.

Caption: Workflow diagram for the synthesis and purification.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. 2-Amino-6-bromopyridine 98 19798-81-3 [sigmaaldrich.com]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine (CAS: 1806995-70-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is built upon a foundation of versatile and strategically functionalized building blocks. Among these, halogenated pyridines represent a cornerstone, offering a tunable platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 6-Bromo-5-iodopyridin-2-amine, a dihalogenated 2-aminopyridine with significant potential in drug discovery and materials science. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative grounded in the principles of chemical reactivity and synthetic strategy, empowering researchers to effectively utilize this valuable intermediate.

Compound Identity and Physicochemical Properties

This compound is a unique heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position, a bromine atom at the 6-position, and an iodine atom at the 5-position. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable synthon for targeted drug design.

| Property | Value | Source |

| CAS Number | 1806995-70-9 | [1][2] |

| Molecular Formula | C₅H₄BrIN₂ | [1] |

| Molecular Weight | 298.91 g/mol | [1] |

| IUPAC Name | This compound | ChemScene |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

Strategic Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-aminopyridine and proceeds through a two-step halogenation process. The key to this synthesis is the regioselective introduction of the bromine and iodine atoms.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Regioselective Bromination of 2-Aminopyridine

The first step is the selective bromination of 2-aminopyridine to yield 6-bromo-2-aminopyridine. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. However, direct bromination of 2-aminopyridine often leads to a mixture of products, including the 5-bromo and 3,5-dibromo derivatives[3]. To achieve the desired 6-bromo isomer, a different strategy is required. A common method to achieve 6-bromination is through a Sandmeyer-type reaction from a corresponding diazonium salt, or by utilizing specific reaction conditions that favor the 6-position. More practically, 2-amino-6-bromopyridine can be synthesized from 2,6-dibromopyridine by nucleophilic aromatic substitution with ammonia[4].

Experimental Protocol (Conceptual): Synthesis of 6-Bromo-2-aminopyridine

-

Reaction Setup: In a sealed pressure vessel, combine 2,6-dibromopyridine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., methanol or water)[4].

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 150-200 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 6-bromo-2-aminopyridine.

Step 2: Regioselective Iodination of 6-Bromo-2-aminopyridine

The second and final step is the iodination of 6-bromo-2-aminopyridine to introduce the iodine atom at the 5-position. The amino group at the 2-position and the bromine at the 6-position will influence the regioselectivity of this electrophilic substitution. The amino group strongly activates the 5-position for electrophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar iodination of a substituted 2-aminopyridine[1].

-

Reagents and Equipment:

-

6-Bromo-2-aminopyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Round-bottom flask with a magnetic stirrer

-

Standard laboratory glassware for work-up and purification

-

-

Procedure: a. In a round-bottom flask, dissolve 6-bromo-2-aminopyridine (1.0 eq) in acetonitrile. b. To this solution, add N-Iodosuccinimide (1.0-1.2 eq) portion-wise at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. d. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. e. Extract the product with an organic solvent such as ethyl acetate. f. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure to obtain the crude product. h. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

- 1. ijssst.info [ijssst.info]

- 2. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 4. US3096337A - Process for the preparation of amino-halogenopyridines - Google Patents [patents.google.com]

6-Bromo-5-iodopyridin-2-amine molecular weight

An In-depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine: Synthesis, Characterization, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic intermediate crucial for research and development in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol with mechanistic explanations, and explore its versatile applications, particularly in the construction of complex molecular architectures through selective cross-coupling reactions. This document is intended to serve as a primary resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical methodologies for the effective use of this valuable chemical building block.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, substituted pyridines are of paramount importance due to their prevalence in active pharmaceutical ingredients (APIs) targeting a wide spectrum of diseases.[1] this compound is a trifunctionalized pyridine scaffold that offers a unique combination of reactive sites: an amino group that modulates the electronic properties of the ring and can act as a nucleophile or directing group, and two distinct halogen atoms (bromine and iodine) that can be selectively functionalized.

The strategic placement of bromine and iodine atoms is particularly advantageous. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential, site-selective elaboration of the pyridine core.[2] This capability is instrumental in accelerating the synthesis of complex molecular libraries and the development of novel therapeutic agents, including tyrosine kinase inhibitors for cancer chemotherapy.[3] This guide will provide the core technical knowledge required to leverage the full synthetic potential of this versatile intermediate.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. This compound is a solid at room temperature with a molecular formula of C₅H₄BrIN₂.[4]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 298.91 g/mol | [5][6] |

| Molecular Formula | C₅H₄BrIN₂ | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 1806995-70-9 | [4] |

| Canonical SMILES | C1=C(C(=C(N=C1Br)N)I) | (Structure-based) |

| InChI Key | OYZOHRSCEASBER-UHFFFAOYSA-N | [5] (Isomer) |

| Appearance | Solid |

The structural arrangement of the substituents on the pyridine ring is key to its reactivity.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of multi-halogenated aminopyridines requires a carefully controlled, regioselective approach. A common and scalable strategy involves the sequential halogenation of an aminopyridine precursor.[3][7] The electron-donating amino group (-NH₂) is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent directing effect must be managed to achieve the desired substitution pattern.

A plausible and efficient synthesis of this compound starts from the commercially available 2-amino-6-bromopyridine. The workflow involves a regioselective iodination at the C5 position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the halogenation of aminopyridines.[8]

Objective: To synthesize this compound via regioselective iodination.

Materials:

-

2-Amino-6-bromopyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Heptane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in acetic acid (0.1 M concentration), add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.

-

Causality: Acetic acid serves as a solvent and a mild acid catalyst that protonates the pyridine nitrogen, further activating the ring towards electrophilic attack. NIS is a mild and effective source of an electrophilic iodine (I⁺).

-

-

Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO₃. Continue stirring until gas evolution ceases.

-

Causality: This step neutralizes the acetic acid catalyst and quenches any unreacted NIS.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane (e.g., 0% to 50% EtOAc).

-

Trustworthiness: This purification step is critical to remove any unreacted starting material, succinimide byproduct, or potential regioisomers, ensuring the high purity of the final product.

-

-

Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous characterization is essential for validating the successful synthesis of the target compound. The following data are predicted based on the structure and known values for similar compounds.[8]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two coupled protons at the C3 and C4 positions. A broad singlet for the -NH₂ protons (approx. 5.0-6.0 ppm), which may exchange with D₂O. |

| ¹³C NMR | Five distinct signals in the aromatic region (approx. 90-160 ppm). The carbon atoms attached to the halogens (C5, C6) and the amino group (C2) will show characteristic shifts. |

| Mass Spec (ESI) | A characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected [M+H]⁺ at m/z ≈ 298.8 and 300.8. |

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its capacity for sequential, site-selective functionalization, making it a powerful building block in modern drug discovery.[1]

Sequential Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to first perform a reaction at the C5 position (iodine) under milder conditions, leaving the C6 position (bromine) intact for a subsequent, more forcing reaction. A prime example is the sequential Suzuki-Miyaura cross-coupling.[2]

Caption: Use of the title compound in sequential synthesis.

This strategy allows for the controlled and convergent assembly of highly substituted pyridine cores, which are featured in a variety of biologically active molecules, including:

-

Oncology: As key intermediates for potent kinase inhibitors, such as those targeting KRAS G12C.[9]

-

Infectious Diseases: In the synthesis of novel antimalarial agents.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on data for isomeric compounds, it should be treated as a hazardous substance.[5]

-

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute Toxicity, Oral).[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable intermediate. For researchers and drug development professionals, mastering the chemistry of this building block opens pathways to novel molecular architectures and the potential for groundbreaking therapeutic discoveries.

References

- 1. nbinno.com [nbinno.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. ijssst.info [ijssst.info]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-5-iodopyridin-2-amine

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-bromo-5-iodopyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling constants, and a standardized protocol for experimental acquisition. The principles outlined herein are grounded in fundamental NMR theory and data from analogous structures, ensuring a robust and scientifically sound resource.

Introduction

This compound is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide focuses specifically on the ¹H NMR spectrum, offering a predictive analysis based on the electronic effects of the substituents and established principles of NMR spectroscopy.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound features a pyridine ring with three distinct substituents: an amino group (-NH₂) at position 2, an iodine atom at position 5, and a bromine atom at position 6. Due to the substitution pattern, the pyridine ring possesses two aromatic protons at positions 3 and 4. The amino group also contains two protons.

Predicted Proton Environments:

-

H-3: The proton at position 3 is expected to be influenced by the adjacent amino group and the iodine at position 5.

-

H-4: The proton at position 4 is situated between the proton at position 3 and the iodine at position 5.

-

-NH₂: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The predicted ¹H NMR spectrum is therefore expected to show two distinct signals in the aromatic region, corresponding to H-3 and H-4, and a signal for the amino protons.

Theoretical Framework for Spectral Prediction

The chemical shifts of protons on a pyridine ring are significantly influenced by the electronic nature of the substituents. Electronegative atoms like bromine and iodine, and the nitrogen atom within the ring, generally deshield the protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups like the amino group (-NH₂) tend to shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

Based on data from structurally similar compounds, such as 3-amino-5-bromo-2-iodopyridine[1] and other substituted pyridines[2][3], we can predict the chemical shifts for the protons of this compound. The analysis of coupling constants in pyridine systems further allows for the prediction of the multiplicity of these signals[4][5].

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from related compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet (d) | JH3-H4 ≈ 8-9 |

| H-4 | 7.5 - 8.0 | Doublet (d) | JH4-H3 ≈ 8-9 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |

Justification for Predictions:

-

H-3: The amino group at position 2 is strongly electron-donating, leading to significant shielding of the ortho proton (H-3). This results in an upfield chemical shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is influenced by the deshielding effects of the adjacent iodine atom and the bromine atom at position 6. This will cause it to resonate further downfield compared to H-3. It will appear as a doublet due to coupling with H-3.

-

-NH₂: The protons of the amino group typically exchange with each other and with trace amounts of water in the solvent, leading to a broadening of the signal. Its chemical shift is variable.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the -NH₂ protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., residual solvent peak).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure and the key through-bond relationship between the aromatic protons.

Caption: Molecular structure of this compound.

Caption: Predicted spin-spin coupling between H-3 and H-4.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. By understanding the influence of the various substituents on the pyridine ring, researchers can anticipate the key features of the spectrum, including the chemical shifts and coupling patterns of the aromatic protons. The provided experimental protocol offers a standardized approach to acquiring high-quality data for this compound, facilitating its unambiguous structural confirmation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridine-based molecules.

References

- 1. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

commercial availability of 6-Bromo-5-iodopyridin-2-amine

An In-Depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine and Its Isomers: Sourcing, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of this compound and its closely related, commercially significant isomers for researchers, chemists, and professionals in drug development. While the specific nomenclature "this compound" is precise, the most prevalently available and documented compound in chemical catalogs and literature is its isomer, 5-Bromo-3-iodopyridin-2-amine . This guide will focus primarily on this key building block, while providing context for the broader class of bromo-iodo-aminopyridines.

Strategic Importance in Medicinal Chemistry

Halogenated pyridines are cornerstone building blocks in modern drug discovery. The strategic placement of multiple, distinct halogen atoms on a pyridine ring, as seen in 5-Bromo-3-iodopyridin-2-amine, offers a powerful tool for medicinal chemists. This "orthogonality" allows for selective, sequential chemical reactions, enabling the construction of complex molecular architectures that are pivotal for developing novel therapeutic agents.[1]

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the foundation of this compound's utility. The C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization at the 3-position while leaving the more robust C-Br bond at the 5-position available for subsequent transformations.[2][3] This feature is invaluable for building diverse chemical libraries to probe structure-activity relationships (SAR) in drug candidates.

Commercial Availability and Sourcing

5-Bromo-3-iodopyridin-2-amine is readily available from a variety of chemical suppliers, typically synthesized for research and development purposes. When sourcing this reagent, it is critical to verify the CAS number and IUPAC name to ensure the correct isomer is procured.

| Supplier Example | CAS Number | IUPAC Name | Molecular Formula | Purity (Typical) |

| Thermo Scientific Chemicals | 381233-96-1 | 5-bromo-3-iodopyridin-2-amine | C₅H₄BrIN₂ | ≥97.5% (HPLC)[4] |

| Various Research Chemical Catalogs | 697300-73-5 | 3-bromo-5-iodopyridin-2-amine | C₅H₄BrIN₂ | ≥97% |

Note: Pricing and availability are subject to change. Researchers should consult supplier websites for current information. Purity and analytical data (e.g., NMR, HPLC) should be confirmed with the supplier upon ordering.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for safe handling, reaction planning, and analytical characterization.

Table 2: Key Physicochemical and Safety Data for Halogenated Aminopyridines

| Property | Value (for 3-bromo-5-iodopyridin-2-amine) | Data Source |

| Molecular Weight | 298.91 g/mol | PubChem[5] |

| Molecular Formula | C₅H₄BrIN₂ | PubChem[5] |

| Appearance | Solid (form) | Sigma-Aldrich |

| Storage | 2-8°C, under inert gas, protected from light | MySkinRecipes[6] |

| GHS Pictogram | PubChem[5] | |

| Hazard Statements | H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects) | PubChem[5] |

| Precautionary Statements | P264, P270, P273, P301+P317, P330, P501 | PubChem[5] |

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

A Scalable Synthesis Protocol

The synthesis of 5-bromo-3-iodopyridin-2-amine is typically achieved via a two-step process starting from the readily available 2-aminopyridine. This route is advantageous as it avoids the use of harsh reagents like liquid bromine and provides good control over regioselectivity.[7][8]

Caption: Scalable two-step synthesis of 5-bromo-3-iodopyridin-2-amine.

Detailed Experimental Protocol[8]

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Reaction Setup: In a flask suitable for the scale, dissolve 2-aminopyridine (1.0 eq.) in acetone. Cool the mixture to 10°C using an ice bath.

-

Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in acetone. Add the NBS solution dropwise to the cooled 2-aminopyridine solution over approximately 30-60 minutes, maintaining the internal temperature at 10°C. The use of NBS is critical as it provides a milder, more selective bromination compared to liquid bromine, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[7]

-

Reaction and Workup: Stir the mixture for 30 minutes after the addition is complete. Remove the solvent via rotary evaporation.

-

Purification: Recrystallize the resulting crude solid from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid. A typical yield for this step is approximately 95%.[7]

Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in 2M sulfuric acid, add potassium iodate (KIO₃) (0.5 eq.) portionwise with stirring. Heat the mixture to 100°C.

-

Iodinating Agent Generation: In a separate vessel, prepare a solution of potassium iodide (KI) (0.6 eq.) in water. Add this KI solution dropwise to the hot reaction mixture over 30 minutes. The reaction between KIO₃ and KI in the acidic medium generates iodine in situ, which then acts as the iodinating agent.

-

Reaction and Workup: Maintain stirring at 100°C for an additional 1.5 hours. Cool the reaction to room temperature.

-

Isolation: Carefully adjust the pH of the solution to ~8 using aqueous ammonia. This will precipitate the product. Cool the mixture to 10°C to maximize precipitation, then collect the solid by filtration.

-

Purification: Wash the filter cake with cold water and recrystallize from 85% ethanol to afford the final product, 5-bromo-3-iodopyridin-2-amine. This step typically yields around 74%.[7]

Application in Cross-Coupling Chemistry

The primary application of this building block is in sequential, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and controlled introduction of different aryl or heteroaryl groups at two distinct positions on the pyridine core.

Caption: Sequential Suzuki coupling enabled by differential halogen reactivity.

General Protocol for Regioselective Suzuki Coupling[3][10][11]

-

Reaction Setup: To a dry Schlenk flask, add 5-bromo-3-iodopyridin-2-amine (1.0 eq.), the first arylboronic acid (ArB(OH)₂) (1.1-1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1). Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is consumed. The greater reactivity of the C-I bond ensures the reaction occurs selectively at the 3-position.

-

Workup and Isolation: After cooling, perform a standard aqueous workup and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to isolate the 5-bromo-3-aryl-pyridin-2-amine intermediate.

-

Second Coupling: The isolated intermediate can then be subjected to a second Suzuki coupling reaction, often under more forcing conditions if necessary, with a different arylboronic acid (Ar'B(OH)₂) to functionalize the 5-position.

This stepwise approach is fundamental to creating the complex, densely functionalized heterocyclic cores found in many modern kinase inhibitors and other targeted therapeutics.[7][8]

References

- 1. nbinno.com [nbinno.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Bromo-5-iodopyridin-3-amine [myskinrecipes.com]

- 7. ijssst.info [ijssst.info]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

stability and storage of 6-Bromo-5-iodopyridin-2-amine

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic building block essential for the synthesis of complex molecules in pharmaceutical and materials science research. The presence of three distinct functional groups—an amine, a bromine atom, and an iodine atom—on the pyridine core imparts a unique reactivity profile. However, this complexity also necessitates a thorough understanding of its stability to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, based on established chemical principles and data from structurally related compounds. It delves into potential degradation pathways and outlines protocols for maintaining the compound's quality over time.

Introduction: The Chemical Profile of this compound

This compound is a substituted pyridine with the molecular formula C₅H₄BrIN₂. Its structure, characterized by an electron-donating amino group and two different electron-withdrawing halogen atoms, makes it a versatile synthon, particularly in cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization, a critical aspect in multi-step synthetic campaigns.

Given its importance as a key intermediate, maintaining the chemical purity and stability of this compound is paramount. Degradation can lead to the formation of impurities that may complicate subsequent reactions, reduce yields, and introduce challenges in purification. This guide aims to provide the necessary insights for researchers to mitigate these risks.

Chemical Stability and Potential Degradation Pathways

While specific, long-term stability studies on this compound are not extensively documented in public literature, an expert analysis of its structure allows for the prediction of potential degradation pathways. The primary factors influencing its stability are likely to be light, temperature, moisture, and atmospheric oxygen .

Sensitivity to Light (Photosensitivity)

Halogenated organic compounds, particularly those containing iodine, are often susceptible to photodecomposition. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved by UV light to form radical species. This can initiate a cascade of undesirable side reactions, leading to discoloration (often a darkening from off-white to brown or black) and the formation of impurities.

Thermal Stability

Elevated temperatures can accelerate degradation processes. While many solid organic compounds are stable at room temperature, prolonged exposure to heat can promote slow decomposition. For this compound, thermal stress could potentially lead to dehalogenation or other complex degradation reactions.

Hydrolytic Stability and Moisture Sensitivity

Although the C-Br and C-I bonds on the electron-deficient pyridine ring are relatively stable to hydrolysis under neutral conditions, the presence of the amino group can influence the molecule's hygroscopicity. Adsorbed moisture can facilitate protonation of the pyridine nitrogen or the exocyclic amine, which may alter the compound's reactivity and physical properties. In the presence of strong acids or bases, hydrolysis of the halogen substituents may become more significant.

Oxidative Stability

The amino group on the pyridine ring is a potential site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to the formation of colored impurities, such as nitroso or nitro derivatives, or polymeric materials.

Recommended Storage and Handling Protocols

Based on the stability profile discussed above, the following protocols are recommended to ensure the long-term integrity of this compound.

Core Storage Conditions

A summary of the recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C (refrigerated). | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the amino group and other sensitive functionalities. |

| Light | Protect from light. Use amber vials or store in the dark. | To prevent photodecomposition, particularly cleavage of the C-I bond. |

| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | To prevent hydrolysis and absorption of atmospheric moisture. |

| Container | Use a well-sealed, clean, and dry glass container (e.g., amber screw-cap vial). | To provide a non-reactive and impermeable barrier to external conditions. |

Step-by-Step Handling Procedure for Experimental Use

To maintain the integrity of the bulk material, proper handling techniques are crucial when aliquoting the compound for an experiment.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the solid in a glove box or under a stream of inert gas (e.g., argon or nitrogen).

-

Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount and securely reseal the main container.

-

Purging: Before resealing, it is good practice to flush the headspace of the container with an inert gas.

-

Return to Storage: Promptly return the main container to the recommended storage conditions (2-8 °C, dark).

Visualization of Key Concepts

Chemical Structure and Key Features

Caption: Chemical structure of this compound.

Logical Flowchart for Storage and Handling

Caption: Recommended workflow for storage and handling.

Potential Degradation Pathways

Caption: Potential degradation pathways under various stress factors.

Conclusion

The utility of this compound as a synthetic intermediate is directly linked to its purity. While it is a relatively stable solid, its multi-functional nature makes it susceptible to degradation if not stored and handled correctly. By adhering to the principles of cold, dark, dry, and inert storage, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability and reproducibility of their experimental results. The insights provided in this guide are intended to foster best practices in the laboratory and support the successful application of this versatile chemical building block.

An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Bromo-5-iodopyridin-2-amine

Abstract

6-Bromo-5-iodopyridin-2-amine (CAS 1806995-70-9) is a trifunctionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a versatile synthetic building block is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical analysis of the reactivity of the 2-amino group, contextualized by the potent electronic and steric effects exerted by the vicinal bromine and iodine substituents. We will explore the molecule's structural properties, the diminished nucleophilicity of the amino group, and the resulting chemoselectivity that governs its synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique reactivity profile in organic synthesis.

Structural and Electronic Profile: A Tale of Competing Effects

The reactivity of the amino group in this compound is not governed by the amino group in isolation. Instead, it is the result of a complex interplay of electronic and steric factors imposed by the pyridine nitrogen and the two heavy halogen substituents.

1.1. Electronic Influences

The pyridine ring is inherently electron-deficient due to the inductive effect (-I) and mesomeric effect (-M) of the ring nitrogen. This generally reduces the basicity and nucleophilicity of exocyclic amino groups compared to their aniline counterparts. Layered on top of this are the effects of the three substituents:

-

Amino Group (-NH₂): Acts as a strong resonance donor (+M effect), pushing electron density into the pyridine ring. This effect is partially counteracted by its inductive withdrawal (-I effect).

-

Bromo and Iodo Groups (-Br, -I): These halogens exert a strong electron-withdrawing effect through induction (-I), which significantly reduces the electron density of the entire ring system. Their ability to donate electron density via resonance (+M effect) is weak and largely overshadowed by their inductive pull.

The net result is a significant deactivation of the pyridine ring and a marked reduction in the electron density on the 2-amino group. The lone pair on the amino nitrogen is less available for donation to electrophiles or for protonation compared to simpler aminopyridines.

Methodological & Application

Application Notes & Protocols: Chemoselective Sonogashira Reaction of 6-Bromo-5-iodopyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Alkynylation of Dihalopyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][3]

Alkynylated pyridine scaffolds are of paramount importance in drug discovery and materials science.[2][4] The introduction of a rigid alkyne linker allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The substrate at the heart of this guide, 6-Bromo-5-iodopyridin-2-amine , is a highly valuable building block. Its dihalogenated nature presents an opportunity for sequential, site-selective functionalization, a critical strategy for building molecular diversity.

This document provides a comprehensive guide to performing a chemoselective Sonogashira reaction on this compound. We will delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, provide a detailed, field-proven experimental protocol, and offer a systematic approach to troubleshooting common challenges. The core principle explored is the preferential reactivity of the carbon-iodine bond over the carbon-bromine bond, allowing for the precise installation of an alkyne at the C-5 position while preserving the C-6 bromine for subsequent chemical transformations.[5][6][7][8]

The Mechanistic Basis for Chemoselectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][5] Understanding these cycles is crucial for rational optimization and troubleshooting.

-

The Palladium Cycle : This is the main productive cycle.

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the aryl halide. This is typically the rate-limiting step of the entire process.[1] The reactivity of the halide is paramount, following the trend: I > Br > Cl .[6][9][10] This difference in reactivity is the key to the chemoselectivity in dihalogenated substrates.

-

Transmetalation : The Pd(II)-halide complex then reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step. The acetylide group displaces the halide on the palladium center.[1][6]

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

-

-

The Copper Cycle : The role of the copper(I) salt is to facilitate the formation of the key acetylide nucleophile.

-

π-Alkyne Complex Formation : The copper(I) species coordinates with the terminal alkyne.

-

Deprotonation : In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a copper acetylide intermediate.[5][11] This species is significantly more nucleophilic than the deprotonated alkyne alone and is poised for the crucial transmetalation step with the palladium complex.

-

The pronounced difference in bond dissociation energies (C-I < C-Br) makes the oxidative addition of the Pd(0) catalyst into the C-I bond at the 5-position of this compound kinetically far more favorable than addition into the C-Br bond at the 6-position.[8] By maintaining mild reaction conditions, particularly lower temperatures, this kinetic preference can be exploited to achieve exceptional selectivity for mono-alkynylation at the iodo-substituted position.[7]

Experimental Application & Protocol

This protocol provides a general procedure for the selective Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥97% | Commercial | Store under inert gas. |

| Phenylacetylene | ≥98% | Commercial | Purify by passing through a short plug of basic alumina if necessary. |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercial | Store in a desiccator under inert gas. Pd(PPh₃)₄ is also suitable.[5] |

| Copper(I) Iodide (CuI) | ≥99.5% | Commercial | Use from a fresh bottle; color should be white to light tan.[7][9] |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial | Degas thoroughly before use. Can also serve as the solvent.[10] |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use freshly distilled or from a solvent purification system. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For workup and chromatography. |

| Hexanes | ACS Grade | Commercial | For chromatography. |

| Saturated NH₄Cl (aq) | N/A | Lab Prepared | For workup. |

| Brine | N/A | Lab Prepared | For workup. |

| Anhydrous Na₂SO₄ or MgSO₄ | N/A | Commercial | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bars

-

Inert gas line (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Condenser (if heating is required)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Step-by-Step Protocol

Causality Note: Strict adherence to anhydrous and anaerobic conditions is paramount. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[7][9]

-

Reaction Setup : To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 300 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.025 eq, 17.5 mg, 0.025 mmol), and CuI (0.05 eq, 9.5 mg, 0.05 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

-

Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (3.0 eq, 0.42 mL, 3.0 mmol) via syringe.

-

Stirring : Stir the resulting suspension at room temperature for 10-15 minutes. The mixture may appear as a yellow-brown slurry.

-

Alkyne Addition : Add phenylacetylene (1.1 eq, 0.12 mL, 1.1 mmol) dropwise via syringe over 2-3 minutes.

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting material. The reaction is often complete within 2-4 hours at room temperature due to the high reactivity of the C-I bond.[9]

-

Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate (2x10 mL).[10]

-

Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

-

Purification : The resulting crude solid is typically dark.[12] Purify the material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-Bromo-5-(phenylethynyl)pyridin-2-amine.

Expected Results & Data

The selective Sonogashira coupling of this compound is expected to yield the mono-alkynylated product in good to excellent yields.

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N | THF | RT | 3 | 85-95% |

| 2 | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | THF | RT | 4 | 80-90% |

| 3 | Pd(CF₃COO)₂/PPh₃ (2.5/5) | 5 | Et₃N | DMF | 100 | 3 | 72-96%*[2] |

Note: Entry 3 is based on a similar 2-amino-3-bromopyridine system and indicates that higher temperatures can be used, though this may slightly compromise selectivity with the iodo-bromo substrate.[2]

Visualization of Experimental Workflow

Troubleshooting Guide

Even robust reactions can encounter issues. A systematic approach to troubleshooting is essential for success.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst: Pd(0) source oxidized; Pd(II) precatalyst not reduced.[9] 2. Impure Reagents: Inhibitors in alkyne or solvent poisoning the catalyst. 3. Insufficient Degassing: O₂ present.[7] | 1. Use a fresh batch of catalyst stored under inert gas. If using a Pd(II) source, ensure conditions are suitable for in-situ reduction. 2. Purify the alkyne and use high-purity, anhydrous solvents. 3. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents). |

| Formation of Palladium Black | 1. Catalyst Decomposition: Often caused by O₂, impurities, or excessive heat.[7][9] 2. Inappropriate Solvent: Some solvents like THF can occasionally promote decomposition.[9][13] | 1. Ensure strictly anaerobic conditions and pure reagents. Avoid overheating. 2. Consider alternative solvents like DMF or Dioxane if the problem persists. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ is a key promoter of Glaser coupling.[7][9] 2. High CuI Concentration: Excess copper can accelerate homocoupling.[7] | 1. Rigorously deoxygenate all reagents and the reaction headspace. 2. Reduce the loading of CuI (e.g., to 2 mol%). Consider slow addition of the alkyne to keep its concentration low.[14] |

| Loss of Selectivity (Reaction at C-Br) | 1. High Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barrier for oxidative addition at the C-Br bond.[7] | 1. Maintain the reaction at or near room temperature to maximize the kinetic preference for the C-I bond. |

| Difficult Purification (Dark, Tarry Crude) | 1. Polymerization/Side Reactions: Often due to prolonged reaction times or heat. 2. Catalyst Residues. | 1. Do not let the reaction run unnecessarily long after completion. 2. Pass the crude mixture through a plug of silica/celite before full chromatography.[15] Treatment with activated carbon can sometimes help remove color.[12] |

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: 6-Bromo-5-iodopyridin-2-amine as a Cornerstone Building Block in Medicinal Chemistry

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 6-bromo-5-iodopyridin-2-amine. This dihalogenated pyridine derivative is a highly valuable and versatile building block, primarily due to the differential reactivity of its carbon-iodine and carbon-bromine bonds. This unique property enables regioselective, sequential cross-coupling reactions, facilitating the efficient and controlled synthesis of complex, highly substituted heterocyclic scaffolds. We will explore the foundational principles of its reactivity, provide detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings, and illustrate its utility in the context of constructing core structures for targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Advantage of Orthogonal Halogenation

In modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms provides medicinal chemists with powerful tools to modulate physicochemical properties and to serve as synthetic handles for diversification.[2][3] this compound distinguishes itself by possessing two different halogens at adjacent positions, each with a distinct reactivity profile in palladium-catalyzed cross-coupling reactions.

The fundamental principle underpinning its utility is the significant difference in bond dissociation energy between the C-I and C-Br bonds. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[4] This allows for highly regioselective functionalization at the 5-position (iodine) under conditions that leave the 6-position (bromine) untouched, ready for a subsequent, orthogonal transformation. This stepwise approach is a cornerstone of convergent synthesis, enabling the rapid assembly of molecular complexity from simpler fragments.

Caption: Differential reactivity of C-I and C-Br bonds in this compound.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄BrIN₂ |

| Molecular Weight | 298.91 g/mol |

| Appearance | Typically an off-white to yellow solid |

| CAS Number | 697300-73-5 |

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, data from closely related dihalogenated aminopyridines suggest the following precautions.[5][6][7][8]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

Core Application: Regioselective Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a substrate for sequential, palladium-catalyzed cross-coupling reactions. We present detailed protocols for two of the most common and powerful transformations in the medicinal chemist's toolbox: the Suzuki-Miyaura and Sonogashira reactions.[9]

Protocol 1: Suzuki-Miyaura Coupling at the C5-Iodo Position

The Suzuki-Miyaura reaction forms a new carbon-carbon bond between the pyridine core and an aryl or vinyl boronic acid/ester. It is exceptionally robust and tolerant of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective air-stable Pd(0) precursor. Other catalysts, such as those employing bulky phosphine ligands, can also be effective.[10]

-

Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the acid generated during the catalytic cycle.[11]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is used to dissolve both the organic-soluble pyridine substrate and the inorganic base/boronic acid salt.[4][11] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Pd(PPh₃)₄ (0.03-0.05 eq.), and finely ground K₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Cap the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight spot/peak.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the product, 6-bromo-5-arylpyridin-2-amine, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Sonogashira Coupling at the C5-Iodo Position

The Sonogashira reaction couples the pyridine core with a terminal alkyne, a valuable functional group for further modification or for its role as a structural element in many kinase inhibitors.[12][13]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically employs a dual-catalyst system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) co-catalyst (CuI) to activate the alkyne.[14] Copper-free versions exist but often require specialized ligands.[14][15]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves as both the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[13]

-

Atmosphere: A strictly inert atmosphere is critical as the catalytic cycle involves sensitive organometallic species that are prone to degradation by oxygen.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Bromo-5-iodopyridin-2-amine and Its Analogs as Pharmaceutical Intermediates

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of dihalogenated aminopyridines as pivotal intermediates in pharmaceutical synthesis. While focusing on the strategic applications of 6-Bromo-5-iodopyridin-2-amine, this guide extends its scope to structurally similar and more extensively documented analogs, such as 2-Amino-5-bromo-3-iodopyridine, to provide robust and validated protocols. The core utility of these intermediates lies in their capacity for regioselective functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds essential for targeted therapeutics, particularly kinase inhibitors. We will delve into the mechanistic rationale for experimental design, provide detailed, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, and present a framework for the synthesis of advanced pharmaceutical building blocks.

Introduction: The Strategic Value of Dihalogenated Aminopyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for binding to biological targets like enzyme active sites.[2] The introduction of halogen atoms onto this scaffold provides medicinal chemists with versatile handles for synthetic elaboration, most notably through transition metal-catalyzed cross-coupling reactions.[3]

The subject of this guide, this compound, and its isomers, are powerful building blocks due to their distinct reactivity profile. The differential reactivity of the C-I and C-Br bonds allows for sequential, regioselective cross-coupling reactions. Typically, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, allowing for selective functionalization at the 5-position.[4] The amino group, often positioned at the 2-position, plays a critical role in many kinase inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[5]

Due to a greater wealth of published data for the isomer 2-Amino-5-bromo-3-iodopyridine , the specific protocols detailed within this guide will be based on this well-documented analog. The principles and reaction conditions are, however, broadly applicable to this compound and other similar dihalogenated aminopyridines, with the understanding that minor optimization may be required. This analog is a known intermediate in the synthesis of potent tyrosine kinase inhibitors.[6][7]

Physicochemical Properties and Safety Considerations

A thorough understanding of the chemical's properties and hazards is paramount before any experimental work.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrIN₂ | N/A |

| Molecular Weight | 298.91 g/mol | N/A |

| Appearance | Typically a solid | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | N/A |

Safety Profile: Dihalogenated aminopyridines should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is not readily available, related compounds are classified as harmful if swallowed and may cause skin and eye irritation.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound and its analogs is in palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-N bond formation.[8] The two most relevant reactions for this class of intermediates are the Suzuki-Miyaura and Sonogashira couplings.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and a boronic acid or ester.[9] The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to building molecular complexity.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity.

-

Catalyst/Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is commonly used. The ligand choice can influence the rate of oxidative addition and reductive elimination.

-

Base: A base, typically Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents.

The workflow for a typical regioselective Suzuki-Miyaura coupling is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Regioselective Suzuki Coupling of 2-Amino-5-bromo-3-iodopyridine with 4-methoxyphenylboronic acid

This protocol describes the selective coupling at the more reactive C-I bond.

Materials:

-

2-Amino-5-bromo-3-iodopyridine (1.0 eq)

-

4-methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add 2-Amino-5-bromo-3-iodopyridine, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

-